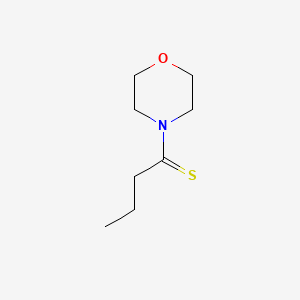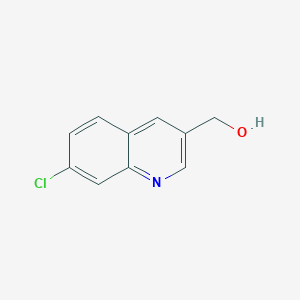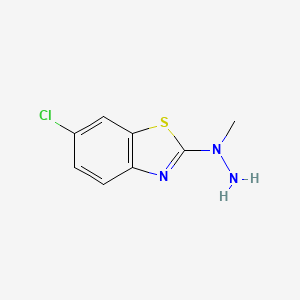
2,4(3H,5H)-Pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(3H,5H)-Pyrimidinedione, also known as barbituric acid, is a heterocyclic compound with the molecular formula C4H4N2O3. It is a derivative of pyrimidine and is characterized by the presence of two keto groups at positions 2 and 4 of the pyrimidine ring. This compound is a key intermediate in the synthesis of various barbiturate drugs, which are used as sedatives and anesthetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4(3H,5H)-Pyrimidinedione can be synthesized through several methods. One common method involves the condensation of urea with malonic acid in the presence of a strong acid catalyst. The reaction proceeds as follows:
Urea+Malonic Acid→this compound+Water
This reaction typically requires heating to around 100-150°C to proceed efficiently .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out in large reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The use of continuous flow reactors has been explored to improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4(3H,5H)-Pyrimidinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2,4(3H,5H)-Pyrimidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of nucleotides and nucleic acids.
Medicine: It is a key intermediate in the production of barbiturate drugs, which are used as sedatives, anesthetics, and anticonvulsants.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4(3H,5H)-Pyrimidinedione in biological systems involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anesthetic effects. This interaction increases the chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: Another heterocyclic compound with similar structural features but different chemical properties and applications.
Cyanuric Acid: A triazine derivative used in swimming pool disinfectants and as a stabilizer for chlorine.
Uniqueness
2,4(3H,5H)-Pyrimidinedione is unique due to its dual keto groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its role as a precursor to barbiturate drugs also sets it apart from other similar compounds .
Propiedades
Número CAS |
4433-22-1 |
|---|---|
Fórmula molecular |
C4H4N2O2 |
Peso molecular |
112.09 g/mol |
Nombre IUPAC |
5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h2H,1H2,(H,6,7,8) |
Clave InChI |
SGLPRIIINMCHCW-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


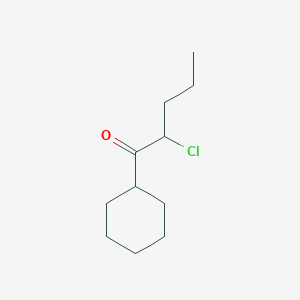
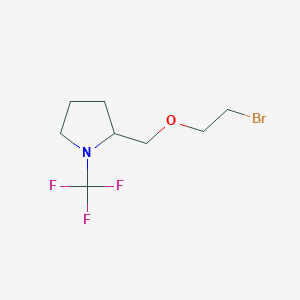
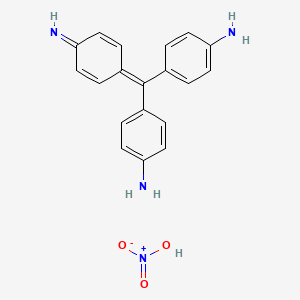

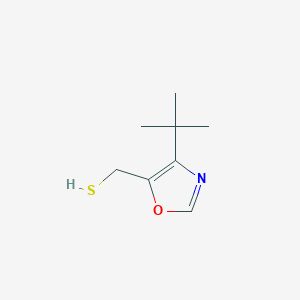

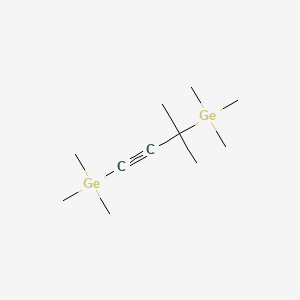
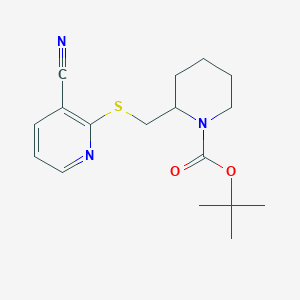

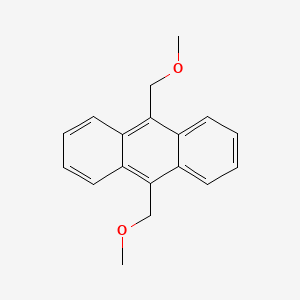
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)
